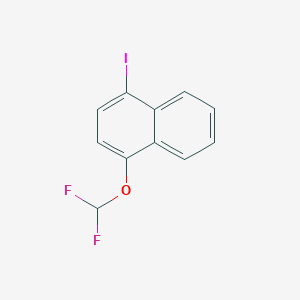
Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate is an organic compound that features an ester functional group and an iodophenyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-iodophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Produces 4-(3-iodophenyl)-2,4-dioxobutanoic acid.
Reduction: Yields 4-(3-iodophenyl)-2,4-dioxobutanol.
Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The iodophenyl group can interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- Methyl 4-(4-iodophenyl)-2,4-dioxobutanoate
- Methyl 4-(2-iodophenyl)-2,4-dioxobutanoate
- Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
特性
分子式 |
C11H9IO4 |
|---|---|
分子量 |
332.09 g/mol |
IUPAC名 |
methyl 4-(3-iodophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H9IO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
InChIキー |
IXWBIPAWSJATDB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)







![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)

